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Executive Summary

Prosapogenin D (also known as Prosaikogenin D) is a triterpenoid saponin belonging to the
oleanane series, typically isolated from Bupleurum bicaule or Bupleurum chinense.[1][2][3] It is
structurally characterized as 3-O-p3-D-fucopyranosyl-16a,23,28-trihydroxy-oleana-11,13(18)-
diene.

Accurate characterization is critical because "Prosapogenin D" is a nomenclature often
overloaded in the literature; it can occasionally refer to degradation products of Ginsenosides
(e.g., Panax saponins). This protocol specifically addresses the Bupleurum-derived entity (CAS
103629-72-7), distinguishing it via its unique heteroannular diene system and fucosyl moiety.

Chemical Identity & Structural Logic[4]
« Common Name: Prosapogenin D (Prosaikogenin D)
e CAS Number: 103629-72-7[4][5]

e Molecular Formula: C36H5808[5]
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e Molecular Weight: 618.85 g/mol
o Scaffold: Oleanane-type triterpene (Saikogenin F/G type aglycone).
e Glycosylation: Monodesmosidic (Sugar at C-3).

o Key Structural Feature: Heteroannular diene system (double bonds at C-11 and C-13(18)),
which provides distinct UV absorption (approx. 240-250 nm) and diagnostic NMR olefinic
signals.

Disambiguation Note

CRITICAL: Do not confuse this compound with "Ginsenoside Prosapogenin D" (often a
synonym for Ginsenoside Rh2 or a specific hydrolysis intermediate of Ginsenoside Re). The

protocol below relies on the 11,13(18)-diene signals to validate the Bupleurum identity.

Experimental Protocol
Sample Preparation

The choice of solvent is paramount for saponins to prevent signal aggregation and ensure
hydroxyl proton resolution.

e Solvent:Pyridine-d5 (99.8% D) is the gold standard. It minimizes signal overlap in the
carbohydrate region (3.0-4.5 ppm) and often resolves exchangeable -OH protons.

o Alternative: Methanol-d4 (CD30D) can be used but often results in crowded sugar regions
and loss of -OH coupling information.

« Concentration: Dissolve 5-10 mg of purified Prosapogenin D in 0.6 mL of solvent.

e Tube: High-precision 5 mm NMR tube (e.g., Wilmad 535-PP).

Acquisition Parameters (600 MHz recommended)
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o Temperature: 298 K (25°C).

e 1H NMR: 64 scans, relaxation delay (D1) > 2.0 s to ensure quantitative integration of
methyls.

¢ 13C NMR: 1024-4096 scans, power-gated decoupling (WALTZ-16).
e 2D Experiments:

o HSQC: Multiplicity-edited (to distinguish CH/CH3 from CH2).

o HMBC: Optimized for long-range coupling (

Hz). Critical for linking the sugar anomeric proton to the aglycone C-3.

o COSY/TOCSY: To trace the spin system of the fucopyranosyl ring.

Results: NMR Data Analysis
Structural Elucidation Workflow

The characterization follows a deductive logic:

o Aglycone Identification: Confirm the oleanane skeleton and the 11,13(18)-diene system via
olefinic protons.

e Sugar Identification: Identify the B-D-fucopyranosyl unit (anomeric doublet + methyl doublet).

e Linkage: Confirm attachment at C-3 via HMBC.

. Diagnostic Diene
Check Olefins ® 5g_5 - 6.5 ppm)

Purified Sample 1H NMR Spectrum . T HMBC Correlation Confirmed Structure

(Prosapogenin D) (Pyridine-d5) Check Anomeric > H-1'->C-3 C36H5808
Sugar ID

(Anomeric H-1' + Me-6")

Click to download full resolution via product page

Caption: Logical workflow for the NMR-based structural validation of Prosapogenin D.
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Diagnostic 1H and 13C Chemical Shifts

The following data represents the characteristic shifts for Prosaikogenin D in Pyridine-d5.

. Chemical Shift  Multiplicity (J Structural
Position Proton Type . .
(6 ppm) in Hz) Insight
Part of
11 Olefinic 5.55 -5.65 dd (10.0, 3.0) heteroannular
diene
o Conjugated
12 Olefinic 6.30 — 6.45 dd (10.0, 2.5) _
diene partner
Glycosylation
3 Methine (a-ax) 3.25-3.35 dd site (shifted
downfield)
i Characteristic
16 Methine () 4.00-4.20 m
16a-OH
Hydroxymethyl
23/28 Methylene 3.50-4.00 AB systems
groups
) [B-configuration
1 Anomeric (Fuc) 4.80-4.95 dJ=7.8)
of Fucose
Diagnostic for
6' Methyl (Fuc) 1.55-1.65 d(J=6.5) Fucose/Rhamno
se
) Aglycone
Me Tertiary Methyls 0.80-1.30 s (x6)
methyls

Table 2: Key Diagnostic 13C NMR Signals (150 MHz, Pyridine-d5)
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Chemical Shift (o

Position Carbon Type Structural Insight
ppm)

C-11 CH= 126.0-127.0 Diene C-11

C-12 CH= 128.0 - 129.5 Diene C-12

C-13 Cog= 135.0 -137.0 Diene quaternary C

C-18 Cg= 132.0-134.0 Diene quaternary C

C-3 CH-O 82.0-85.0 Glycosylation site

Cc-1 Anomeric 105.0 - 106.5 B-D-Fucopyranosyl

C-6' Methyl 16.5-175 Fucose methyl

Note: The 11,13(18)-diene system is distinct from the 12-ene system (found in Oleanolic acid)
or the ether-bridged system (found in Saikosaponin A/D). The presence of four olefinic carbons

(two CH, two Cq) in the 125-138 ppm range is the definitive fingerprint for Prosapogenin D.

Discussion & Troubleshooting
Distinguishing from Congeners

» Vs. Saikosaponin A/D: Saikosaponins A and D possess an ether bridge between C-13 and
C-28. This forces signals at C-11 and C-12 to be saturated or part of a different system.
Prosapogenin D lacks this bridge, showing a clear diene UV chromophore and distinct
olefinic protons.

¢ Vs. Ginsenoside Rh2: Ginsenoside Rh2 (a dammarane saponin) will show a side chain olefin
(C-24/25) at ~5.1 ppm and no diene signals in the 5.5-6.5 ppm region.

Common Pitfalls
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» Solvent Effects: Using CDCI3 is not recommended as the compound is sparingly soluble and
signals will broaden.

e Acid Sensitivity: The diene system and the glycosidic bond are sensitive to acid. Avoid using
"aged" chloroform or acidic NMR solvents; Pyridine-d5 acts as an acid scavenger, preserving
sample integrity.

References
e |solation and Characterization

o Liang, H., et al. (2014).[3] "A new saikogenin from the roots of Bupleurum bicaule."[6]
Chinese Journal of Natural Medicines, 12(5), 375-379.

o Note: This paper explicitly identifies Prosapogenin D (Compound 9) and provides the
structural basis for the Saikogenin/Prosaikogenin series.[7]

 NMR Methodology for Saponins

o Agrawal, P.K. (1992). "NMR Spectroscopy in the Structural Elucidation of
Oligosaccharides and Glycosides." Phytochemistry, 31(10), 3307-3330.

o Ma, X. et al. (2021). "Quantitative 1H NMR for the Direct Quantification of Saikosaponins
in Bupleurum chinense DC." Analytical Sciences, 37, 1413-1418.[8][9]

» Database Validation
o PubChem CID 101596922: Prosapogenin D (Prosaikogenin D).

o CAS Registry: 103629-72-7.[4][5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://organicchemistrydata.org/hansreich/resources/nmr/
https://www.medchemexpress.com/prosaikogenin-d.html
https://www.benchchem.com/product/b562666/docs?utm_src=pdf-body#application-note-structural-characterization-of-prosapogenin-d-by-1h-and-13c-nmr
https://pubmed.ncbi.nlm.nih.gov/24863358/
https://www.mdpi.com/1420-3049/28/15/5630
https://pmc.ncbi.nlm.nih.gov/articles/PMC11356868/
https://www.benchchem.com/product/b562666/docs?utm_src=pdf-body#application-note-structural-characterization-of-prosapogenin-d-by-1h-and-13c-nmr
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB52312322.htm
https://m.molbase.com/moldata/40608146.html
https://www.medchemexpress.com/prosaikogenin-d.html
https://www.benchchem.com/product/b562666?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562666?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e 1. modgraph.co.uk [modgraph.co.uk]
e 2.researchgate.net [researchgate.net]
e 3. organicchemistrydata.org [organicchemistrydata.org]

e 4.[160,23,28-Trihydroxy-5a-oleana-11,13(18)-dien-3[3-yl]6-deoxy-p-D-galactopyranoside |
103629-72-7 [m.chemicalbook.com]

e 5. Prosapogenin D|103629-72-7 - MOLBASE Encyclopedia [m.molbase.com]
e 6. medchemexpress.com [medchemexpress.com]

e 7. A new saikogenin from the roots of Bupleurum bicaule - PubMed
[pubmed.ncbi.nim.nih.gov]

¢ 8. mdpi.com [mdpi.com]

¢ 9. Spatial Mapping of Bioactive Metabolites in the Roots of Three Bupleurum Species by
Matrix-Assisted Laser Desorption/lonization Mass Spectrometry Imaging - PMC
[pmc.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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